N-{3-[(tert-butylamino)carbonyl]phenyl}-4-biphenylcarboxamide -

N-{3-[(tert-butylamino)carbonyl]phenyl}-4-biphenylcarboxamide

Catalog Number: EVT-3877909
CAS Number:
Molecular Formula: C24H24N2O2
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Dimethyl 3-(tert-butylamino)-5-oxo-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarboxylate []

  • Compound Description: This compound represents a pyrazolo[1,2-a]pyrazole derivative. The molecule features two pyrazole rings, a phenyl ring, and a pyrazolone ring. Notably, it contains a tert-butylamine substituent on one of the pyrazole rings. []

2. 3-tert-Butylamino-2-(substituted phenyl)-1-propanols []

  • Compound Description: This series of compounds represents phenylpropanolamine derivatives. The core structure consists of a phenyl ring with a propanol chain at the 1-position and a tert-butylamine group at the 3-position. Modifications at the meta position of the phenyl ring introduce various substituents. These compounds were investigated for their β-adrenergic agonist activity, particularly their effects on tracheobronchial and cardiac muscle. []

3. [2-Phenyl-3-(tert-butylamino)-4-(tert-butylimino)-1-buten-1-yl]diruthenium pentacarbonyl [, , ]

  • Compound Description: This organometallic complex is formed by the reaction of a Ru2(CO)9(DAB) complex (DAB = 1,4-diazabutadiene) with phenylacetylene. The structure incorporates a tert-butylamine and a tert-butylimino group, resulting from the coupling of the DAB ligand with the alkyne. [, , ]

4. 3-[4-(N-Alkylamino)phenyl)-4-(methanesulfonyl)phenyl]-5H-furan-2-one derivatives [, ]

  • Compound Description: This group of compounds comprises furanone derivatives designed as potential anti-inflammatory agents. Key structural features include a furanone ring, a methanesulfonyl group, and an alkylamino substituent on a phenyl ring. [, ]

5. Dimethyl 2-(tert-butylamino)-5-benzoyl-6-phenyl-4H-pyran-3,4-dicarboxylate []

  • Compound Description: This compound is a 2-amino-4H-pyran derivative known for its stability compared to other analogs. It is characterized by a pyran ring with a tert-butylamine group at the 2-position and additional phenyl and benzoyl substituents. []

6. N-tert-Butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide []

  • Compound Description: This compound is a butenolide derivative, characterized by a dihydrofuranone ring with various substituents, including a tert-butylamine group attached to the carboxamide moiety. []

7. N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine (Fmoc-N-Me-Tyr(t-Bu)-OH) []

  • Compound Description: This compound is an Fmoc-protected amino acid synthesized for its potential in biomedical research. The structure comprises a tyrosine derivative with an Fmoc protecting group, a tert-butyl ether, and N-methylation. []

8. (2-Phenyl-3-(tert-butylamino)-4-(tert-butylimino)-1-buten-1-yl)diruthenium pentacarbonyl []

  • Compound Description: Similar to the compound described in entry 3, this compound is another organometallic complex formed by the reaction of a Ru2(CO)9(DAB) complex (DAB = 1,4-diazabutadiene) with phenylacetylene. It features both tert-butylamine and tert-butylimino groups resulting from the coupling of the DAB ligand with the alkyne. []

9. N-(tert-Butyl)-2-(N-arylamido)-2-(pyridin-3-yl)acetamides (ML188) []

  • Compound Description: ML188 represents a series of compounds identified as potent, noncovalent inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. The structure includes a tert-butylamine substituent linked to an acetamide group, which is further connected to a pyridine ring and an arylamide moiety. []

10. Ir4L3(CO)9 (L = tert-butyl-calix[4]arene(OPr)3(OCH2PPh2)) []

  • Compound Description: This compound is a tetrairidium carbonyl cluster stabilized by a bulky calixarene ligand that features a tert-butyl group. []

11. 3-(4-bromophenyl)azetidine []

  • Compound Description: This compound represents a simple azetidine derivative with a 4-bromophenyl substituent on the ring. []

12. 1,3,5-Benzenetriyltris(N-tert-butyl nitroxide) []

  • Compound Description: This compound is a persistent trinitroxide radical with a quartet ground state, featuring three N-tert-butyl nitroxide units attached to a central benzene ring. []

(tert‐Butyl isocyanide)­tetra­carbonyl­[N‐(1,2,3,4‐tetra­phenyl­buta­dienyl)benzo­phenone imine]­diruthenium(I) []

  • Compound Description: This compound is a diruthenium complex featuring a tert-butyl isocyanide ligand. []

13. (S)-N-[2-[[3-fluoro-2-[(phenylamino)carbonyl]phenyl]amino]-1-ethyl-2-oxoethyl]-tert-butyl carbamate []

  • Compound Description: This compound serves as a key intermediate in the synthesis of Idelalisib. []

14. t-Butyloxycarbonyl-N-hydroxyproline []

  • Compound Description: This compound, t-Butyloxycarbonyl-N-hydroxyproline, acts as an intermediate in the production of teneligliptin hydrobromide. []

15. 3(S)-(Acetylamino)-α(S)-butyl-N-[4(S)-[(butylamino)carbonyl]-1(S)-(cyclohexylmethyl)-2(S)-hydroxy-5-methylhexyl]-2-oxo-4(R)-phenyl-1-piperidineacetamide []

  • Compound Description: This compound is a potent renin inhibitor incorporating a 3-amino-4-phenyl-2-piperidone moiety as a constrained phenylalanine isostere. []

16. [Re(CO)3(L)Br], where L = 2-(4-(9H-carbazol-9-yl)phenyl)-1H-imidazo[4,5-f][1,10]phenanthroline (P1) []

  • Compound Description: This compound is a diimine rhenium(I) carbonyl complex with notable luminescence properties. It features a carbazole moiety within its complex ligand structure. []

17. (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives []

  • Compound Description: This series of compounds represents potential antimalarial agents characterized by a piperazine ring linked to a substituted butyl chain and an arylmethyl group. []

18. 1-Phenyl-1-[(tert‐butylamino)carbonyl]methyl 3‐[(3‐phenylsulfonyl‐[1,2,5]oxadiazol‐4‐yl N2‐oxide)oxy]benzoate []

  • Compound Description: This compound belongs to a library of nitric oxide-releasing molecules with significant antiproliferative activity against various human tumor cell lines, including the SW1573 lung cancer cell line. []

19. [Ir(C^N^C)(cod)Cl] []

  • Compound Description: This compound is a cyclometalated iridium complex containing a bis-cyclometalated tridentate C^N^C ligand. []

20. N-Acetyl-L-phenylalanyl-N-[4(S)-[(butylamino)carbonyl]-1(S)-(cyclohexylmethyl)-2(S)-hydroxy-5-methylhexyl]-L-norleucinamide []

  • Compound Description: This compound is a renin inhibitor used as a control in a study focusing on designing P2-P3 conformational restrictions. []

21. N-[N-[(S)-1-Ethoxy[14C]carbonyl-3-phenyl[1-14C]propyl]-L-alanyl]-N-(indan-2-yl)glycine hydrochloride (CV-3317) []

  • Compound Description: CV-3317 is a potent angiotensin-converting enzyme (ACE) inhibitor, specifically labeled with carbon-14 for research purposes. []

22. (POCOP)Ir(H)(acetone)(+) (POCOP = 2,6-bis(di-tert-butyl phosphinito)phenyl) []

  • Compound Description: This compound is an electrophilic iridium(III) complex used as a catalyst for hydrosilation reactions involving ketones and aldehydes. Notably, it contains a tert-butyl group as part of its phosphine ligand. []

23. N-[1-(tert-Butylaminocarbonyl)-1-phenylmethyl]‐N‐(4‐methylphenyl)‐3‐(3‐phenylsulfonyl‐[1,2,5]oxadiazol‐4‐yl N2‐oxide)oxyphenyl carboxamide []

  • Compound Description: Similar to the compound in entry 18, this molecule belongs to a group of nitric oxide donors exhibiting potent antiproliferative activity against various human solid tumor cell lines, particularly effective against the SW1573 lung cancer cell line. []

24. Diorganotin(IV) derivatives of 4-acyl-5-pyrazolones []

  • Compound Description: This set of compounds encompasses a series of diorganotin(IV) complexes coordinated with 4-acyl-5-pyrazolone ligands. These complexes have been extensively studied for their structural properties, particularly the cis versus trans configurations around the tin center. []

25. O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine []

  • Compound Description: This compound is a protected amino acid derivative designed to investigate the effects of N-methylation on peptide conformation. Key features include a tert-butoxycarbonyl protecting group and a benzyl ether on the tyrosine side chain. []

26. 1-[Bis-3',5'-(N,N-dimethylcarbamoyloxy)phenyl-2-N-tert-butylamino ethanol []

  • Compound Description: This compound is a phenylethanol amine derivative prepared as a potential treatment for asthma. It features a tert-butylamine group attached to an ethanol chain connected to a bis-substituted phenyl ring. []

27. tert-Butyltrihalogensilanes []

  • Compound Description: These compounds are silicon halides containing a tert-butyl group, explored in the context of silicon-nitrogen-fluorine chemistry. []

28. {[(ButNP)2(NBut)2]TiCl2} []

  • Compound Description: This compound is a titanium complex featuring a bis(tert-butylamino)cyclodiphosph(III)azane ligand coordinated to the titanium center. []

29. Salbutamol (Albuterol) []

  • Compound Description: Salbutamol, also known as albuterol, is a widely used β2-adrenoceptor agonist for treating bronchial asthma. It features a tert-butylamine group connected to a phenol ring with hydroxymethyl and hydroxyl substituents. []

30. Triethylene Glycol Bis-3(3-tert-butyl-4-hydroxy-5-methylphenyl) Propionate (Irganox 245) []

  • Compound Description: Irganox 245 is a hindered phenolic antioxidant used in the stabilization of acrylonitrile-butadiene-styrene (ABS) polymers. It is characterized by two phenolic units linked by a triethylene glycol bridge, each bearing a tert-butyl substituent. []

31. N-Methyl-2-pyrrolidone []

  • Compound Description: N-Methyl-2-pyrrolidone is a cyclic amide used as a model substrate in studies investigating the oxidation of tertiary amides. []

32. N-(5,5-Dimethyl-2-oxo-2λ5-[1,3,2]dioxaphosphinan-2-yl-methyl)-N-methyl-p-toluidine []

  • Compound Description: This compound results from the iron-catalyzed oxidative α-phosphonation of N,N-dialkylanilines, featuring a dioxaphosphinane ring linked to a substituted aniline moiety. []

33. tert-Butyl 4-{5-[({(4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}amino)carbonyl)-2,3-dihydro-1H-inden-1-yl}piperazine-1-carboxylate []

  • Compound Description: This complex molecule, a dihydroindenamide derivative, acts as an inhibitor of protein kinases, including Abl, c-Kit, and PDGFR. This inhibition makes it potentially useful for treating diseases such as leukemia and other cancers. []

34. α-Phenyl-N-tert-butyl nitrone (PBN) []

  • Compound Description: PBN is a free radical spin trap investigated for its neuroprotective effects in mitigating damage caused by transient focal cerebral ischemia. []

35. Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (ST247) []

  • Compound Description: ST247 is a high-affinity ligand for PPARβ/δ, exhibiting inverse agonist properties. It is characterized by a thiophene ring substituted with a carboxylate group and a sulfamoyl moiety linked to a substituted phenyl ring containing a hexylamine group. []

36. Methyl 3-(N-(4-(tert-butylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (PT-S58) []

  • Compound Description: PT-S58 is another high-affinity PPARβ/δ ligand, but unlike ST247, it acts as a pure antagonist. Structurally similar to ST247, it features a tert-butylamine group instead of a hexylamine group on the phenyl ring. []

Properties

Product Name

N-{3-[(tert-butylamino)carbonyl]phenyl}-4-biphenylcarboxamide

IUPAC Name

N-tert-butyl-3-[(4-phenylbenzoyl)amino]benzamide

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C24H24N2O2/c1-24(2,3)26-23(28)20-10-7-11-21(16-20)25-22(27)19-14-12-18(13-15-19)17-8-5-4-6-9-17/h4-16H,1-3H3,(H,25,27)(H,26,28)

InChI Key

JRFSNMYSNROIIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.